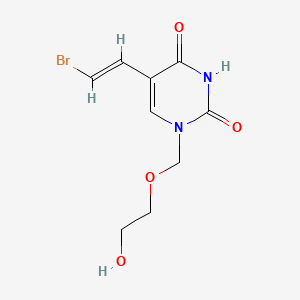
1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential antiviral and anticancer properties. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil typically involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of the bromovinyl group. Common reagents used in the synthesis may include bromine, ethylene glycol, and uracil derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromovinyl group can be reduced to form ethyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted uracil derivatives.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil involves its incorporation into biological molecules, such as DNA or RNA. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects. The molecular targets and pathways involved may include inhibition of viral polymerases or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-5-iodouracil
- 1-((2-Hydroxyethoxy)methyl)-5-fluorouracil
- 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil
Comparison
Compared to these similar compounds, 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil may exhibit unique properties due to the presence of the bromovinyl group. This group can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from its analogs.
Properties
CAS No. |
91897-93-7 |
|---|---|
Molecular Formula |
C9H11BrN2O4 |
Molecular Weight |
291.10 g/mol |
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O4/c10-2-1-7-5-12(6-16-4-3-13)9(15)11-8(7)14/h1-2,5,13H,3-4,6H2,(H,11,14,15)/b2-1+ |
InChI Key |
GXEPLXWBFAYHRU-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1COCCO)/C=C/Br |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1COCCO)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


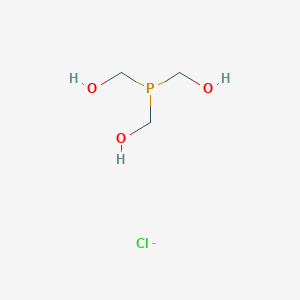
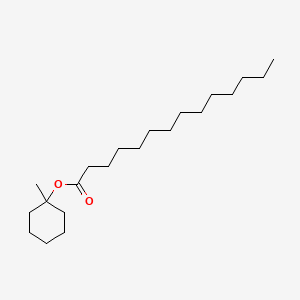
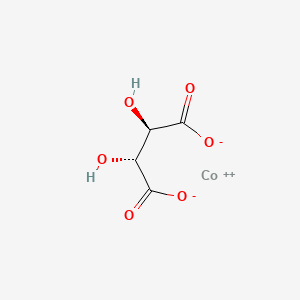

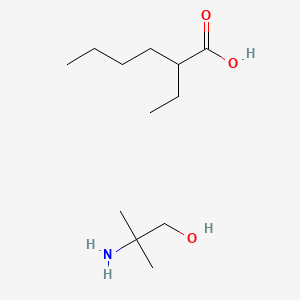
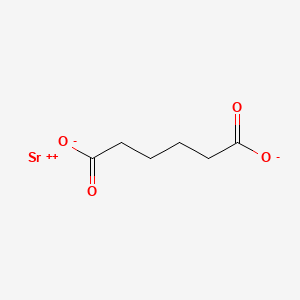

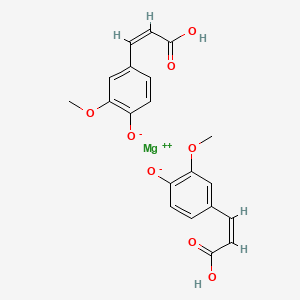


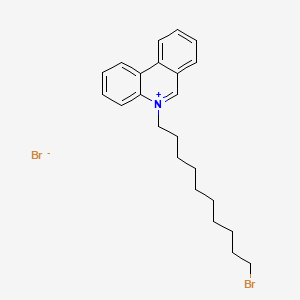
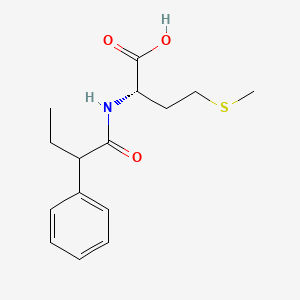
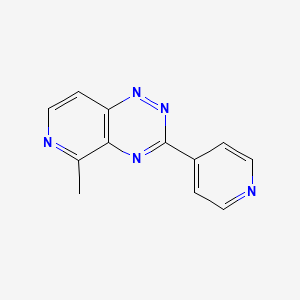
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
